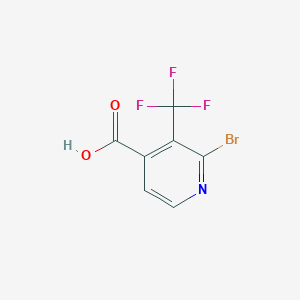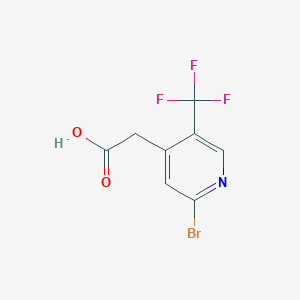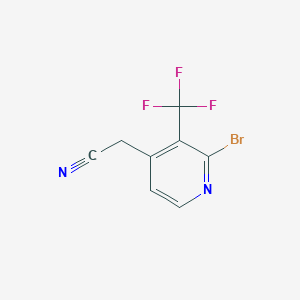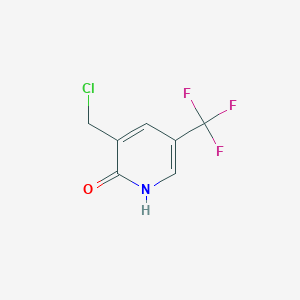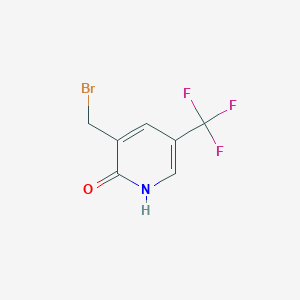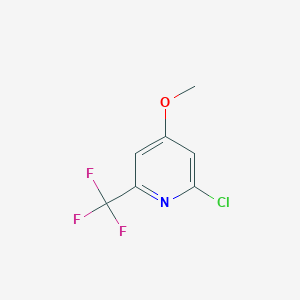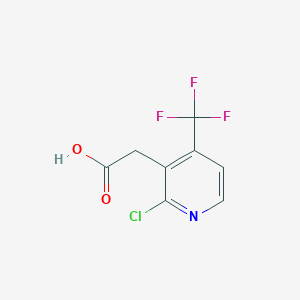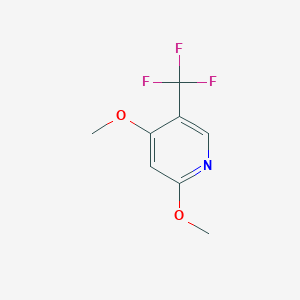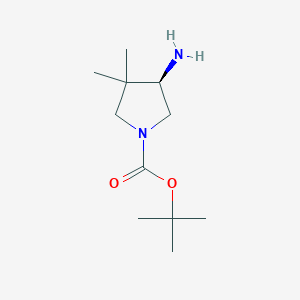
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
Descripción general
Descripción
The tert-butyl group is a type of functional group in organic chemistry. It consists of a central carbon atom bonded to three methyl groups and one other atom or group of atoms . This group is known for its unique reactivity pattern due to the crowded nature of the three methyl groups .
Synthesis Analysis
Tert-butyl groups can be introduced into organic compounds using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The molecular structure of a compound with a tert-butyl group would include the arrangement of atoms and the chemical bonds that hold the atoms together. For example, a similar compound, (4R)-4-tert-butyl-3-ethylheptane, contains a total of 40 bonds, including 12 non-H bonds and 6 rotatable bonds .Chemical Reactions Analysis
The crowded nature of the tert-butyl group can elicit a unique reactivity pattern. This group can participate in various chemical transformations, and its presence can influence the course of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a tert-butyl group would depend on the specific compound. For example, tert-butanol is a flammable liquid that causes serious eye irritation and may be harmful if inhaled .Aplicaciones Científicas De Investigación
Organic Synthesis Methodology
This compound is used in organic synthesis methodology as a building block for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used due to its ease of introduction and removal under mild acidic conditions .
Biological Studies
The tert-butyl group plays a role in biological studies, particularly in the investigation of biosynthetic pathways. Its presence in molecules can mimic certain intermediates or end products, aiding in the understanding of metabolic processes .
Flow Chemistry
Flow chemistry applications benefit from the use of tert-butyl esters due to their compatibility with flow microreactor systems. This compound can be used to optimize reactions in continuous flow processes, leading to more efficient and sustainable chemical manufacturing .
Mecanismo De Acción
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations . It has relevance in nature and implications in biosynthetic and biodegradation pathways .
Mode of Action
This group is used in a variety of organic compounds, highlighting its characteristic applications .
Biochemical Pathways
The tert-butyl group, a part of this compound, is known to have implications in biosynthetic and biodegradation pathways .
Result of Action
Compounds with the tert-butyl group have been used in the synthesis of various organic compounds, indicating their potential role in chemical transformations .
Action Environment
The synthesis of compounds with the tert-butyl group has been achieved using flow microreactor systems, suggesting that the synthesis process can be more efficient, versatile, and sustainable compared to the batch .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQDCEVLPYUFGY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H]1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








